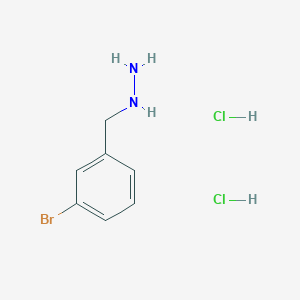

(3-Bromobenzyl)hydrazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-Bromobenzyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C7H11BrCl2N2 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .

Molecular Structure Analysis

The molecular structure of “(3-Bromobenzyl)hydrazine dihydrochloride” consists of a benzene ring substituted with a bromine atom and a benzyl hydrazine group . The compound has an average mass of 273.986 Da and a monoisotopic mass of 271.948273 Da .Physical And Chemical Properties Analysis

“(3-Bromobenzyl)hydrazine dihydrochloride” has several physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . Its water solubility is classified as very soluble .科学的研究の応用

Supramolecular Organization

- The crystal structure and supramolecular organization of derivatives of (3-Bromobenzyl)hydrazine have been studied, revealing planar molecular structures and intermolecular halogen bonds (Guieu, Rocha, & Silva, 2013).

Chemical Reactivity and Synthesis

- Research on the condensation products of o-substituted benzylidenacetylacetone with hydrazine dihydrochloride has led to the synthesis of novel compounds with potential applications in various fields (Kurihara et al., 1975).

Anticancer Applications

- New derivatives synthesized from reactions involving (3-Bromobenzyl)hydrazine have been evaluated for their potential as anticancer agents, showing promising results in certain cancer cell lines (Bekircan et al., 2008).

Enzyme Inhibition

- A novel hydrazone compound synthesized using (3-Bromobenzyl)hydrazine showed significant inhibitory effects on human paraoxonase-1, an enzyme with implications in cardiovascular diseases (Noma et al., 2020).

Catalysis and Organic Synthesis

- Studies have explored the use of (3-Bromobenzyl)hydrazine in catalytic processes and organic synthesis, demonstrating its utility in creating complex molecular structures (Khan, Ghatak, & Bhar, 2015).

Medicinal Chemistry

- Research has shown that analogues of (3-Bromobenzyl)hydrazine can act as inhibitors for certain enzymes, indicating potential applications in medicinal chemistry (Lightcap & Silverman, 1996).

Biochemical Sensing

- Fluorescent probes based on (3-Bromobenzyl)hydrazine derivatives have been developed for detecting hydrazine in living cells, demonstrating applications in biochemical sensing and environmental monitoring (Wang et al., 2019).

Neurological Research

- Compounds related to (3-Bromobenzyl)hydrazine have been studied for their effects on cerebral catecholamines, contributing to our understanding of neuropharmacology (Bartholini, Burkard, Pletscher, & Bates, 1967).

Safety and Hazards

“(3-Bromobenzyl)hydrazine dihydrochloride” is considered hazardous . It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety precautions include avoiding contact with skin and eyes, and not inhaling the dust .

作用機序

Mode of Action

Hydrazine derivatives, such as this compound, are known to undergo nucleophilic addition reactions . In the Wolff-Kishner reduction, for example, aldehydes and ketones are converted to hydrazine derivatives, which can then be further converted to the corresponding alkane by reaction with base and heat .

Biochemical Pathways

The redox reaction of hydrazine dihydrochloride has been studied in aqueous hydrochloric acid medium , suggesting that this compound may participate in redox reactions in biological systems.

特性

IUPAC Name |

(3-bromophenyl)methylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c8-7-3-1-2-6(4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHLFBADYQFQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3005495.png)

![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B3005504.png)

![2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3005510.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B3005513.png)

![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3005515.png)